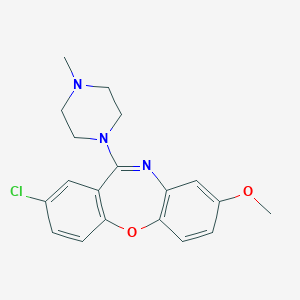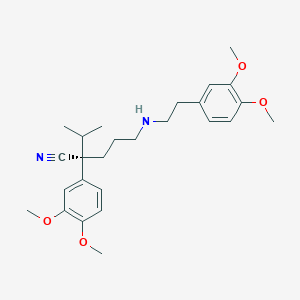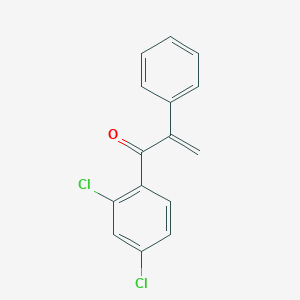
3-溴喹啉
概述
描述
3-Bromoquinoline is an organic compound with the molecular formula C9H6BrN. It is a derivative of quinoline, where a bromine atom is substituted at the third position of the quinoline ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
科学研究应用
3-Bromoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives. It is also employed in the study of bromine-magnesium exchange reactions.
Biology: 3-Bromoquinoline derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of 3-Bromoquinoline are explored for their potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
Quinoline compounds, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their functional groups .
Mode of Action
3-Bromoquinoline undergoes a bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C . This reaction is quenched by various electrophiles to yield functionalized quinolines
Biochemical Pathways
Quinoline compounds are known to influence various biochemical pathways, often through their interaction with enzymes and receptors .
Result of Action
Quinoline compounds are known to have various biological effects, which can range from antimicrobial to anticancer activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the activity and stability of quinoline compounds .
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromoquinoline can be synthesized through several methods. One common approach involves the bromination of quinoline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of 3-Bromoquinoline may involve more efficient and scalable methods. One such method includes the use of bromine-magnesium exchange reactions. For instance, 3-Bromoquinoline undergoes bromine-magnesium exchange with lithium tributylmagnesate in toluene at -10°C, followed by quenching with various electrophiles to yield functionalized quinolines .
化学反应分析
Types of Reactions: 3-Bromoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in 3-Bromoquinoline can be substituted with other nucleophiles. For example, it can undergo palladium-catalyzed amination to form various amine derivatives.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of 3-Bromoquinoline are less common, the quinoline ring itself can be subjected to such reactions under appropriate conditions.
Cycloaddition Reactions: 3-Bromoquinoline can participate in cycloaddition reactions, such as the formal [4 + 2]-cycloaddition with N-aryliminium ions.
Common Reagents and Conditions:
Substitution Reactions: Palladium catalysts, amines, and suitable solvents like toluene or dimethylformamide (DMF).
Cycloaddition Reactions: N-aryliminium ions, 1-bromoalkynes, and appropriate solvents.
Major Products:
Substitution Reactions: Various amine derivatives.
Cycloaddition Reactions: Functionalized quinoline derivatives.
相似化合物的比较
- 4-Bromoquinoline
- 5-Bromoquinoline
- 6-Iodoquinoline
- 4-Bromoisoquinoline
Comparison: 3-Bromoquinoline is unique due to the position of the bromine atom on the quinoline ring. This positional difference can significantly influence the reactivity and properties of the compound. For example, 4-Bromoquinoline and 5-Bromoquinoline have the bromine atom at different positions, which can lead to variations in their chemical behavior and applications .
属性
IUPAC Name |
3-bromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIKWINFUGEQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063787 | |
| Record name | Quinoline, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; mp = 13-15 deg C; [Alfa Aesar MSDS] | |
| Record name | 3-Bromoquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11023 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00147 [mmHg] | |
| Record name | 3-Bromoquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11023 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5332-24-1 | |
| Record name | 3-Bromoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5332-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BROMOQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoline, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Bromoquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRP57JF73Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Bromoquinoline?
A1: The molecular formula of 3-Bromoquinoline is C9H6BrN, and its molecular weight is 208.06 g/mol.
Q2: What spectroscopic data are available for characterizing 3-Bromoquinoline?
A2: 3-Bromoquinoline can be characterized using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) [, ], GC-MS (Gas Chromatography-Mass Spectrometry) [], and X-ray crystallography []. These techniques provide information about the compound's structure, purity, and interactions with other molecules.
Q3: What are common synthetic approaches to 3-Bromoquinoline?
A3: Several methods are available for synthesizing 3-Bromoquinoline:
- Direct Bromination: While less common, direct bromination of quinoline can yield 3-Bromoquinoline under specific conditions [].
- Friedländer Synthesis: This versatile method utilizes α-haloketones and anilines to access various 3-haloquinolines, including 3-Bromoquinoline [, ].
- From Quinoline Derivatives: Transformations of existing quinoline derivatives, such as 3-bromopyridine N-oxide [] or quinoline Reissert compounds [], offer alternative synthetic routes.
Q4: How does the bromine atom in 3-Bromoquinoline influence its reactivity?
A4: The bromine atom serves as a useful handle for further functionalization through various reactions:
- Nucleophilic Substitution: The bromine can be displaced by nucleophiles like thiols [] and isocyanides [, ].
- Metal-Halogen Exchange: This reaction allows for the introduction of various electrophiles, enabling the synthesis of diverse quinoline derivatives [, , ].
- Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki [, , , , ], Negishi [], and Heck reactions [, ], enable the formation of C-C bonds, expanding the structural diversity accessible from 3-Bromoquinoline.
Q5: Can you elaborate on the use of 3-Bromoquinoline in synthesizing isocryptolepine and its analogues?
A5: Isocryptolepine, a potent antimalarial natural product, can be efficiently synthesized using 3-Bromoquinoline as a starting material [, ]. The key steps involve a Suzuki-Miyaura cross-coupling reaction followed by a palladium-catalyzed tandem C-H activation/C-N bond formation. This synthetic strategy allows access to isocryptolepine and its analogues for further biological evaluation [].
Q6: What are the potential applications of 3-Bromoquinoline derivatives?
A6: 3-Bromoquinoline serves as a precursor to various biologically active compounds:
- Antimalarials: Derivatives, such as isocryptolepine and its analogues, exhibit promising antimalarial activity [].
- Antimicrobials: Quinoline scaffolds are prevalent in antimicrobial agents, and 3-Bromoquinoline derivatives contribute to this field [].
- Pharmaceuticals: The quinoline core is a privileged structure in medicinal chemistry, and 3-Bromoquinoline facilitates the synthesis of diverse quinoline-based drug candidates [].
Q7: How is computational chemistry employed in studying 3-Bromoquinoline and its derivatives?
A7:
- Molecular Mechanics: Conformational analysis and studies on rotational barriers in platinum complexes containing 3-Bromoquinoline employ molecular mechanics calculations [].
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies utilize computational methods to correlate the structure of 3-Bromoquinoline derivatives with their biological activities, aiding in the design of novel compounds with improved potency and selectivity [].
Q8: What is the impact of structural modifications on the activity of 3-Bromoquinoline derivatives?
A8: Structural modifications significantly influence the biological activity of 3-Bromoquinoline derivatives:
- Substituent Effects: The type and position of substituents on the quinoline ring impact the compound's interaction with its biological target, affecting its activity and selectivity [, , , , ].
- Stereochemistry: Chirality plays a crucial role in drug activity. Research on synthesizing chiral homologues of (3-Quinolyl)-alanine highlights the importance of stereochemistry in this class of compounds [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)
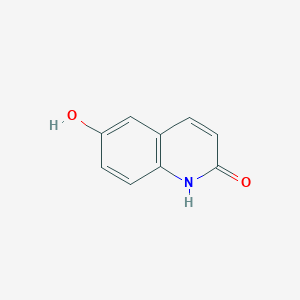
![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)



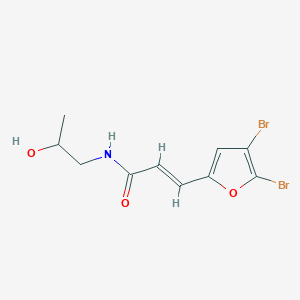
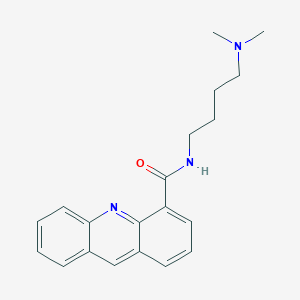
![10-hydroxy-5,9,14-trimethyl-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one](/img/structure/B21672.png)
